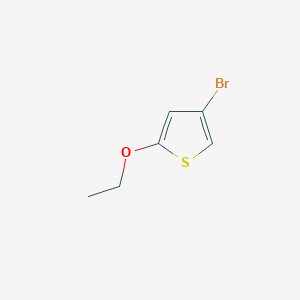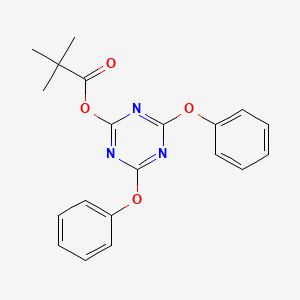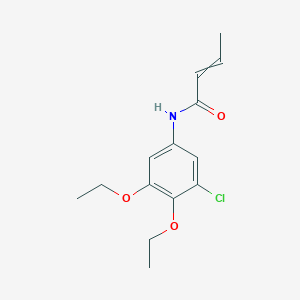
N-(3-Chloro-4,5-diethoxyphenyl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-4,5-diethoxyphenyl)but-2-enamide is an organic compound characterized by the presence of a chloro-substituted phenyl ring and an enamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4,5-diethoxyphenyl)but-2-enamide typically involves the reaction of 3-chloro-4,5-diethoxyaniline with but-2-enoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the aniline derivative attacks the carbonyl carbon of the acyl chloride, forming the desired enamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chloro-4,5-diethoxyphenyl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the enamide group to an amine or other reduced forms.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction could produce N-(3-chloro-4,5-diethoxyphenyl)butanamide.
Applications De Recherche Scientifique
N-(3-Chloro-4,5-diethoxyphenyl)but-2-enamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of N-(3-Chloro-4,5-diethoxyphenyl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Chloro-4,5-dimethoxyphenyl)but-2-enamide
- N-(3-Chloro-4,5-diethoxyphenyl)prop-2-enamide
Uniqueness
N-(3-Chloro-4,5-diethoxyphenyl)but-2-enamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the enamide functional group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
90257-03-7 |
|---|---|
Formule moléculaire |
C14H18ClNO3 |
Poids moléculaire |
283.75 g/mol |
Nom IUPAC |
N-(3-chloro-4,5-diethoxyphenyl)but-2-enamide |
InChI |
InChI=1S/C14H18ClNO3/c1-4-7-13(17)16-10-8-11(15)14(19-6-3)12(9-10)18-5-2/h4,7-9H,5-6H2,1-3H3,(H,16,17) |
Clé InChI |
QDABCBCPXNOOOJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC(=C1)NC(=O)C=CC)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol)](/img/structure/B14351970.png)
![6,6'-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2'-bipyridine](/img/structure/B14351972.png)
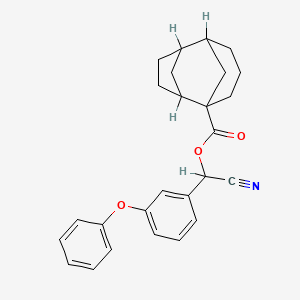
methanone](/img/structure/B14351992.png)
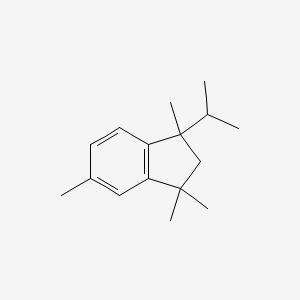
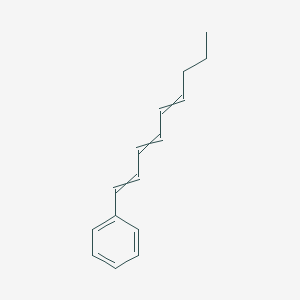
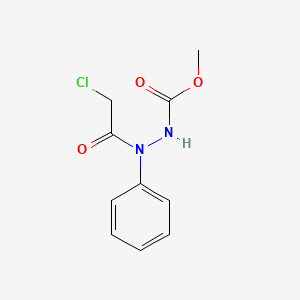
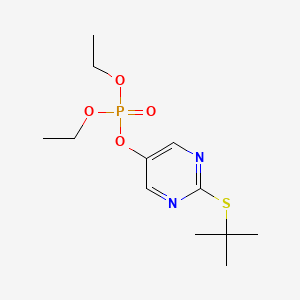
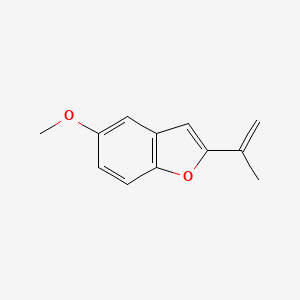
![3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol](/img/structure/B14352043.png)

